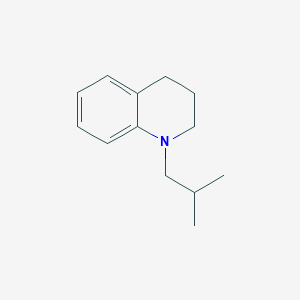
1-Isobutyl-1,2,3,4-tetrahydroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isobutyl-1,2,3,4-tetrahydroquinoline is a chemical compound with the molecular formula C13H19N. It belongs to the class of tetrahydroquinolines, which are derivatives of quinoline. This compound is characterized by the presence of an isobutyl group attached to the nitrogen atom of the tetrahydroquinoline ring. Tetrahydroquinolines are known for their diverse biological activities and are used in various scientific and industrial applications .
Mechanism of Action
Target of Action
1-Isobutyl-1,2,3,4-tetrahydroquinoline is an important structural motif of various natural products and therapeutic lead compounds . It’s known to act as precursors for various alkaloids displaying multifarious biological activities .
Mode of Action
The mode of action of this compound involves reactions for the C (1)-functionalization of 1,2,3,4-tetrahydroisoquinolines . In particular, reactions involving isomerization of iminium intermediate ( exo / endo isomerization) are highlighted .
Biochemical Pathways
The biochemical pathways of this compound involve multicomponent reactions (MCRs) which are considered as powerful strategies in organic synthesis for the generation of molecular diversity and complexity . MCRs improve the atom economy, selectivity, and yield of the product .
Pharmacokinetics
The compound’s molecular weight is 1893 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
This compound based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders . .
Action Environment
The action environment of this compound involves various new and environmentally friendly methods for the synthesis of THIQ derivatives . The use of prefunctionalized N-arylated/protected THIQ is indispensable for better reaction performance .
Biochemical Analysis
Biochemical Properties
1-Isobutyl-1,2,3,4-tetrahydroquinoline based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders
Cellular Effects
It is known that tetrahydroisoquinoline derivatives have broad applications in asymmetric catalysis as chiral scaffolds
Molecular Mechanism
It is known that tetrahydroisoquinoline derivatives can act as precursors for various alkaloids displaying multifarious biological activities
Preparation Methods
The synthesis of 1-Isobutyl-1,2,3,4-tetrahydroquinoline can be achieved through several methods. One common synthetic route involves the Pictet-Spengler reaction, where phenylethylamine reacts with an aldehyde in the presence of an acid catalyst to form the tetrahydroquinoline ring . Another method involves the selective hydrogenation of quinoline using a copper-based catalyst . Industrial production methods often utilize multicomponent reactions to improve yield and selectivity .
Chemical Reactions Analysis
1-Isobutyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: It can undergo substitution reactions, particularly at the C(1) position, to form various functionalized derivatives.
Common reagents used in these reactions include hydrogen peroxide, aldehydes, and acid catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Isobutyl-1,2,3,4-tetrahydroquinoline has a wide range of applications in scientific research:
Comparison with Similar Compounds
1-Isobutyl-1,2,3,4-tetrahydroquinoline can be compared with other tetrahydroquinoline derivatives, such as:
1-Methyl-1,2,3,4-tetrahydroquinoline: Known for its neuroprotective effects and potential in treating neurotoxicity.
1-Benzyl-1,2,3,4-tetrahydroquinoline: Studied for its antibacterial properties and use in medicinal chemistry.
The uniqueness of this compound lies in its specific isobutyl substitution, which imparts distinct chemical and biological properties compared to other derivatives.
Properties
IUPAC Name |
1-(2-methylpropyl)-3,4-dihydro-2H-quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-11(2)10-14-9-5-7-12-6-3-4-8-13(12)14/h3-4,6,8,11H,5,7,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LICPQOXYRILTPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCCC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
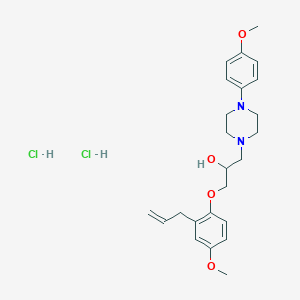
![N-(3-chloro-4-methylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2919650.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(4-chlorobenzenesulfonyl)acetamide](/img/structure/B2919651.png)
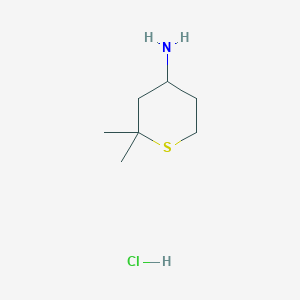
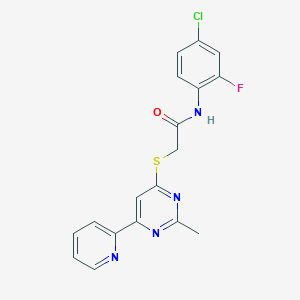
![2-[[1-[(2-Chlorophenyl)methyl]pyrazol-4-yl]methyl-prop-2-ynylamino]acetic acid](/img/structure/B2919657.png)
![6-Allyl-5-methyl-3-phenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2919660.png)
![3-(4-CHLOROBENZENESULFONYL)-N-[(4-FLUOROPHENYL)METHYL]-6-METHYLQUINOLIN-4-AMINE](/img/structure/B2919661.png)
![methyl 2-[3-hydroxy-6-oxo-1(6H)-pyridazinyl]-5-phenyl-1,3-thiazole-4-carboxylate](/img/structure/B2919662.png)
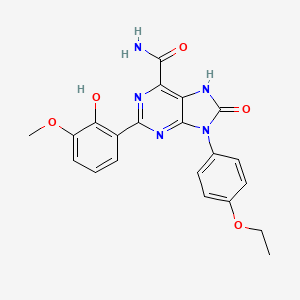
![5-bromo-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)furan-2-carboxamide](/img/structure/B2919665.png)
![methyl 4-({[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetyl}amino)benzoate](/img/structure/B2919666.png)

![N-[(1E)-8-fluoro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-ylidene]hydroxylamine](/img/structure/B2919668.png)
